2-Ethyl-5-iodothiophene

Palladium catalysis Cross-coupling Oxidative addition

Select 2-Ethyl-5-iodothiophene for its unmatched oxidative addition reactivity in Pd-catalyzed cross-coupling. The C–I bond offers rate advantages over bromo/chloro analogs, enabling mild-condition syntheses of complex pharmaceutical intermediates and materials []. Its solid form and high lipophilicity (XLogP3=3.1) support reliable automated dispensing and lipophilic optimization. The iodine substituent provides predictable, orthogonal reactivity with bromo groups, allowing precise iterative chain extension for regioregular oligothiophenes in organic electronics [, ]. Ensure high-yielding coupling for sterically demanding substrates or sophisticated molecular architectures with this essential building block.

Molecular Formula C6H7IS
Molecular Weight 238.09 g/mol
Cat. No. B14023095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-5-iodothiophene
Molecular FormulaC6H7IS
Molecular Weight238.09 g/mol
Structural Identifiers
SMILESCCC1=CC=C(S1)I
InChIInChI=1S/C6H7IS/c1-2-5-3-4-6(7)8-5/h3-4H,2H2,1H3
InChIKeyRUAWJZFDOVEWOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-5-iodothiophene for Palladium-Catalyzed Cross-Coupling: Technical Specifications and Procurement-Relevant Characteristics


2-Ethyl-5-iodothiophene (CAS 33252-91-4) is a halogenated heterocyclic building block featuring a thiophene core substituted with an ethyl group at the 2-position and an iodine atom at the 5-position [1]. With a molecular weight of 238.09 g/mol, melting point range of 58–63 °C, and a calculated XLogP3 of 3.1, this solid compound serves as a versatile intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings [2]. The presence of the iodine substituent confers enhanced oxidative addition reactivity relative to bromo- and chloro-analogs, while the ethyl group imparts lipophilic character useful for pharmaceutical and materials science applications [3].

Why 2-Ethyl-5-iodothiophene Cannot Be Substituted with 2-Bromo- or 2-Chloro-5-ethylthiophene Without Compromising Reaction Outcomes


Halogen substitution on the 5-ethylthiophene scaffold is not a trivial exchange. The C–I bond in 2-ethyl-5-iodothiophene exhibits significantly lower bond dissociation energy and faster oxidative addition kinetics with palladium(0) catalysts compared to the corresponding C–Br and C–Cl bonds [1][2]. In iterative oligothiophene synthesis, the iodine substituent enables selective coupling while preserving a bromine group for subsequent halogen exchange and further chain extension—a regioselective advantage lost with bromo-only analogs [3]. Furthermore, in halogen migration reactions of mixed halothiophenes, the iodo-substituent migrates preferentially over the bromo-substituent, directly impacting synthetic pathway design and product distribution [4]. These quantifiable differences in reactivity, selectivity, and synthetic utility mean that substituting the iodo compound with a bromo or chloro derivative will alter reaction rates, yields, and achievable molecular architectures.

Quantitative Differentiation Evidence for 2-Ethyl-5-iodothiophene Versus Comparator Analogs


Enhanced Oxidative Addition Reactivity of 2-Ethyl-5-iodothiophene Relative to Bromo and Chloro Analogs in Pd-Catalyzed Suzuki-Miyaura Coupling

2-Ethyl-5-iodothiophene demonstrates superior reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions compared to its bromo- and chloro-substituted analogs. This differential reactivity originates from the relative bond dissociation energies of the carbon-halogen bonds. Aryl iodides undergo oxidative addition to Pd(0) more rapidly than aryl bromides, which in turn are more reactive than aryl chlorides [1]. This class-level reactivity hierarchy is well-established across aryl and heteroaryl systems, including thiophene derivatives. The enhanced reactivity of the iodo compound enables milder reaction conditions, shorter reaction times, and potentially higher yields when coupling with sterically hindered or electronically deactivated boronic acid partners [2].

Palladium catalysis Cross-coupling Oxidative addition

Regioselective Iterative Oligothiophene Synthesis: Iodo Substituent Enables Chain Extension via Halogen Exchange While Bromo Substituent Remains Intact

In the iterative extension of the thiophene ring to construct head-to-tail oligothiophenes, the coupling reaction between 2-bromothiophene and 2-iodothiophene occurs selectively at the 5-position of the iodo-substituted partner in the presence of a palladium catalyst and AgNO3/KF activator, yielding the corresponding bithiophene while the carbon-bromine bond remains intact [1]. This selective reactivity pattern is critical: the preserved bromine can subsequently undergo halogen exchange to iodide, enabling further iterative coupling cycles [1]. If 2-ethyl-5-bromothiophene were substituted for 2-ethyl-5-iodothiophene in a comparable synthetic sequence, this orthogonal reactivity—where one halogen reacts while the other remains dormant—would be lost, compromising the regiocontrol essential for stepwise oligomer construction.

Oligothiophene synthesis Regioselective coupling Halogen exchange

Preferential Iodo Migration in Mixed Halothiophene Halogen Dance Reactions Enables Regiocontrolled Synthesis of Tri-Substituted Thiophenes

In halogen dance (HD) reactions of mixed di-halogenated thiophenes, the iodo-substituent migrates preferentially over the bromo-substituent, and the bromo-substituent migrates preferentially over the chloro-substituent [1]. This migration hierarchy is a direct experimental observation from systematic studies on mixed halothiophenes. The preferential migration of iodine has been leveraged to develop regiocontrolled synthetic routes to specifically substituted thiophene derivatives with 2-E-3,5-di-halo substitution patterns that would be inaccessible or lower-yielding using exclusively bromo or chloro starting materials [1]. For a researcher selecting between 2-ethyl-5-iodothiophene and 2-ethyl-5-bromothiophene for halogen dance-mediated functionalization, the iodo compound offers a predictable migration pathway that the bromo analog cannot replicate.

Halogen dance Halogen migration Regiocontrolled synthesis

Higher Calculated Lipophilicity of 2-Ethyl-5-iodothiophene Relative to Bromo and Chloro Analogs for Drug Discovery Building Block Selection

2-Ethyl-5-iodothiophene exhibits a calculated XLogP3 value of 3.1, reflecting enhanced lipophilicity conferred by the combination of the ethyl group and iodine substituent [1]. While direct experimental logP measurements for the bromo analog (2-bromo-5-ethylthiophene, CAS 62323-44-8) are not uniformly reported across authoritative databases, the trend in halogen contribution to lipophilicity is well-established: iodine imparts greater lipophilicity than bromine, which in turn exceeds chlorine. This difference is mechanistically significant for medicinal chemistry applications where logP influences membrane permeability, protein binding, and overall ADME properties. The calculated XLogP3 of 3.1 positions 2-ethyl-5-iodothiophene in a moderately lipophilic range suitable for optimizing drug-like properties of lead compounds derived from this building block [1].

Lipophilicity Medicinal chemistry Physicochemical properties

Application-Specific Reactivity in Organic Electronic Material Synthesis: Iodo Building Block Utility Demonstrated in Continuous Flow Derivatization

Alkylthiophene building blocks, including iodo-substituted derivatives, have been successfully employed in continuous flow chemistry platforms for the preparation of monomers and dyes targeting organic electronic applications [1]. The study demonstrated that selective lithiation-borylation and Knoevenagel condensation of thiophene derivatives could be automated and scaled using continuous flow methodology [1]. While this study does not provide direct quantitative comparison between iodo and bromo analogs under identical flow conditions, it establishes that iodo-substituted alkylthiophenes are compatible with and valued in advanced synthetic methodologies directed toward materials science applications. The high reactivity of the iodo substituent aligns with the requirements of rapid, automated flow chemistry where reaction kinetics directly impact throughput and efficiency [1][2].

Organic electronics Continuous flow synthesis Thiophene monomers

Solid Physical State and Defined Melting Point (58–63 °C) of 2-Ethyl-5-iodothiophene Enables Precise Handling and Formulation

2-Ethyl-5-iodothiophene is supplied as a solid with a melting point range of 58–63 °C and a purity specification of 97% . The compound requires storage at 2–8 °C . This solid physical state at ambient temperature distinguishes it from lower molecular weight liquid thiophene derivatives and facilitates precise weighing and handling in research laboratory settings. In contrast, 2-bromo-5-ethylthiophene exhibits a reported boiling point of approximately 198 °C at 760 mmHg [1], suggesting it exists as a liquid under standard ambient conditions. This physical state difference—solid versus liquid—directly impacts weighing accuracy, storage stability, and ease of handling, with solids generally offering advantages for precise stoichiometric control in small-scale synthetic operations.

Physical properties Solid handling Melting point

Recommended Research and Industrial Application Scenarios for 2-Ethyl-5-iodothiophene


Palladium-Catalyzed Suzuki-Miyaura and Sonogashira Cross-Coupling for Pharmaceutical Intermediate Synthesis

2-Ethyl-5-iodothiophene is optimally deployed as an electrophilic coupling partner in palladium-catalyzed Suzuki-Miyaura and Sonogashira reactions for the construction of complex pharmaceutical intermediates. The high oxidative addition reactivity of the C–I bond relative to C–Br and C–Cl analogs [1][2] enables efficient coupling under mild conditions, facilitating the incorporation of the 5-ethylthiophene moiety into drug-like molecular scaffolds. The calculated XLogP3 of 3.1 [3] provides a useful starting point for medicinal chemists optimizing lipophilicity during lead optimization. This scenario is particularly relevant for research groups requiring reliable, high-yielding cross-coupling of sterically hindered or electronically deactivated partners.

Regiocontrolled Iterative Synthesis of Head-to-Tail Oligothiophenes for Organic Electronics

Researchers constructing regioregular oligothiophenes for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), or organic light-emitting diodes (OLEDs) should select 2-ethyl-5-iodothiophene when orthogonal reactivity between halogen substituents is required. The preferential reactivity of the iodo substituent in Pd-catalyzed coupling, while a bromo substituent remains intact [4], enables the precise stepwise chain extension essential for head-to-tail regioregularity. This regiocontrol directly influences the electronic properties and device performance of the resulting oligomeric materials.

Halogen Dance-Mediated Synthesis of Polysubstituted Thiophene Derivatives

For synthetic routes employing amide-induced halogen dance reactions to access tri- and tetra-substituted thiophene architectures, 2-ethyl-5-iodothiophene provides predictable migration behavior. The established migration hierarchy (I > Br > Cl) [5] enables rational design of reaction sequences where iodine migration precedes subsequent functionalization. This scenario is relevant for research groups developing novel thiophene-based materials or bioactive compounds requiring specific and complex substitution patterns not readily accessible through direct electrophilic aromatic substitution.

Continuous Flow Synthesis of Thiophene-Based Monomers and Dyes

Laboratories employing automated continuous flow platforms for the rapid generation of thiophene-based monomer libraries and dye precursors can utilize 2-ethyl-5-iodothiophene as a compatible building block. The compound's demonstrated utility in flow-based lithiation-borylation and Knoevenagel condensation sequences [6], combined with the inherently high reactivity of the iodo substituent, supports efficient throughput in automated synthesis workflows. The solid physical form of the compound also facilitates precise automated solid dispensing, enhancing reproducibility in parallel synthesis operations.

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